3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Description
BenchChem offers high-quality 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWSTDYXMICPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269161 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-87-4 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of brominated tetrahydronaphthols in organic solvents
Technical Guide: Solubility Profiling & Process Thermodynamics of Brominated Tetrahydronaphthols
Executive Summary & Strategic Importance
Brominated tetrahydronaphthols, specifically 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol (6-bromo-2-tetralol) , are critical chiral scaffolds in the synthesis of metalloprotease inhibitors, anti-tumor agents, and agrochemicals. Their solubility profile is the governing factor in two pivotal process stages:
-
Reaction Kinetics: Determining the optimal solvent for the reduction of 6-bromo-2-tetralone to the alcohol.
-
Purification: Designing cooling crystallization cycles to maximize enantiomeric excess (ee) and yield.
This guide provides a rigorous technical framework for determining, modeling, and applying solubility data for this compound class. Unlike generic datasheets, this document focuses on the thermodynamic causality required for scale-up.
Chemical Context & Synthesis Pathway
To understand the solubility behavior, one must understand the molecular origin. Brominated tetrahydronaphthols are typically generated via the hydride reduction of their ketone precursors.
-
Solute Characteristics: The hydroxyl group (-OH) introduces hydrogen bond donor/acceptor capabilities, while the bromine atom and the bicyclic ring system contribute significant hydrophobicity and dispersion forces.
-
Solvent Implication: The molecule exhibits "amphiphilic-like" behavior, showing affinity for polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in short-chain alcohols, but limited solubility in water and non-polar aliphatics (hexane).
Visualization: Synthesis & Solubility Logic
Figure 1: The synthetic origin of the target molecule and the emergence of its dual-nature solubility profile.
Experimental Protocol: Dynamic Laser Monitoring
For high-precision solubility curves (Solid-Liquid Equilibrium), the Dynamic Laser Monitoring Method is superior to static gravimetric analysis due to its speed and reproducibility.
Objective: Determine the mole fraction solubility (
Step-by-Step Methodology
-
Preparation:
-
Calibrate a jacketed glass vessel (50 mL) coupled with a programmable thermostatic bath (uncertainty
K). -
Insert a laser transmissometer probe directly into the vessel.
-
-
Supersaturation:
-
Add an excess amount of recrystallized 6-bromo-2-tetralol to the solvent.
-
Stir at 400 rpm to ensure suspension.
-
-
The Dissolution Loop (Heating):
-
Increase temperature at a slow ramp rate (0.2 K/min).
-
Detection Point: Record the temperature (
) where the laser transmittance intensity maximizes and plateaus (indicating total dissolution).
-
-
The Recrystallization Loop (Cooling):
-
Lower temperature to verify the metastable zone width (MSZW).
-
-
Validation:
-
Repeat each composition 3 times.
-
Validate end-points using High-Performance Liquid Chromatography (HPLC) to ensure no degradation occurred during heating.
-
Visualization: Solubility Determination Workflow
Figure 2: The self-validating workflow for determining solubility limits using laser monitoring.
Thermodynamic Modeling & Data Analysis
Raw data points are insufficient for process design. You must correlate experimental data using thermodynamic models to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of non-ideal organic solids.
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (K).[1][2][4]
-
: Empirical parameters derived from regression.
-
Interpretation:
and relate to the enthalpy of solution; accounts for the temperature dependence of the heat capacity.
-
The (Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility.
- : Melting temperature of the solute.
- : Model parameters representing non-ideality.[3]
Representative Solubility Data & Solvent Selection
Based on the physicochemical properties of the 6-bromo-2-naphthol class (analogous behavior), the following solubility trends are established.
Table 1: Solubility Profile of Brominated Naphthol Derivatives (at 298.15 K)
| Solvent Class | Solvent | Solubility Rating | Mechanism | Application |
| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of solute crystal lattice. | Reaction medium for nucleophilic substitutions. |
| Polar Protic | Ethanol / Methanol | High (50-100 mg/mL) | Hydrogen bonding with the -OH group. | Primary Crystallization Solvent. |
| Aromatic | Toluene / Benzene | Moderate | Extraction solvent.[2][5] | |
| Chlorinated | Dichloromethane | High | Dispersion forces + weak polarity. | Work-up and isolation.[5][6][7] |
| Non-Polar | Hexane / Cyclohexane | Low (<5 mg/mL) | Lack of polar interaction capability. | Anti-solvent to induce precipitation. |
Note: Specific mole fraction values must be determined experimentally per the protocol in Section 3, as isomeric differences (e.g., 1-tetralol vs 2-tetralol) significantly shift the melting point and lattice energy.
Application: Crystallization Optimization
For 6-bromo-2-tetrahydronaphthol, a Cooling Crystallization or Anti-solvent Crystallization is recommended over evaporative methods due to the compound's thermal sensitivity.
The "Golden Ratio" Protocol:
-
Dissolution: Dissolve crude product in Ethanol at 60°C (near reflux).
-
Polishing: Hot filtration to remove inorganic salts (NaBr residues from synthesis).
-
Nucleation: Cool slowly to 40°C.
-
Anti-solvent Addition: Add Water or Hexane dropwise.
-
Why? Water acts as a powerful anti-solvent for this lipophilic alcohol, drastically reducing solubility and forcing precipitation.
-
-
Harvest: Filter at 5°C.
References
-
Synthesis & Properties: GuideChem. "What is 6-Bromo-2-naphthol and how is it synthesized?" (2023).[4][8][9] Link
-
Thermodynamic Modeling: Journal of Chemical & Engineering Data. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine" (Applied Apelblat Methodology).[10] Link
-
General Solubility Data: TargetMol. "6-Bromo-2-naphthol Solubility Information (DMSO/Ethanol)". Link
-
Process Chemistry: Organic Syntheses. "6-Bromo-2-naphthol: Preparation and Purification". Coll. Vol. 4, p.828.[8] Link
-
Analogous Systems: RSC Advances. "Solubility of rhein in various solvents: Apelblat correlation". Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Characterization, and Reactivity of 1-Bromo- and 3-Bromo-5,6,7,8-Tetrahydronaphthalen-2-ol Isomers
Abstract
The 5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. Functionalization of this scaffold, particularly through bromination, provides critical handles for further molecular elaboration via cross-coupling and other transformations. This guide provides an in-depth technical analysis of two key positional isomers: 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol and 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol. We will explore the fundamental differences in their structure, the mechanistic principles governing their regioselective synthesis, their distinct spectroscopic signatures, and the implications of bromine placement on their subsequent chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize these intermediates in the synthesis of complex molecular targets.
Structural and Physicochemical Disparities
The core difference between the two molecules lies in the position of the bromine atom on the aromatic ring relative to the hydroxyl group and the fused aliphatic ring. This seemingly minor positional change imparts distinct steric and electronic characteristics, influencing everything from melting point to reactivity in downstream applications.
The 1-bromo isomer places the bulky bromine atom ortho to the hydroxyl group and adjacent to the junction with the saturated ring. In contrast, the 3-bromo isomer positions the bromine on the other side of the hydroxyl group, a more sterically accessible location.
Caption: Chemical structures of the two positional isomers.
A summary of their key physicochemical properties is presented below. Note that while extensive data exists for the more common 1-bromo isomer, properties for the 3-bromo isomer are less reported and often derived from related structures or computational predictions.
| Property | 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
| IUPAC Name | 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol[1] | 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
| CAS Number | 32337-86-3[1][2] | 85589-93-5 (related compound) |
| Molecular Formula | C₁₀H₁₁BrO[1][2] | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol [1][2] | 227.10 g/mol |
| Appearance | Yellow to white solid | Solid (predicted) |
| Melting Point | 70-73 °C[2] | Not widely reported |
| Calculated XLogP3 | 3.6[1] | 3.6 (predicted) |
Synthesis and Principles of Regioselectivity
The synthesis of these isomers is a classic case study in electrophilic aromatic substitution, where the outcome is dictated by the directing effects of the substituents on the 5,6,7,8-tetrahydronaphthalen-2-ol starting material.
Mechanistic Underpinnings
The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The positions ortho to the hydroxyl group are C1 and C3, while the para position is C4. The fused aliphatic ring acts as a weak activating group. Therefore, electrophilic bromination is strongly favored to occur at the C1, C3, or C4 positions.
The regioselectivity between these positions is a delicate balance of electronics and sterics:
-
Electronic Factors : The hydroxyl group strongly activates the C1, C3, and C4 positions for attack by an electrophile (e.g., Br⁺).
-
Steric Factors : The C1 position is sterically hindered by the adjacent bulky aliphatic ring. This makes it a kinetically less favored site for attack compared to the more accessible C3 and C4 positions.
This interplay allows for the selective synthesis of a specific isomer by carefully choosing the brominating agent and reaction conditions.[3][4]
Sources
Section 1: A Proactive Approach to Safety in the Absence of Specific Data
An In-depth Technical Guide to the Safe Handling of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
As researchers and drug development professionals, we frequently encounter novel or sparsely documented chemical entities. 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol is one such compound. A thorough search reveals a lack of a specific, officially published Safety Data Sheet (SDS). This data gap does not halt research, but it demands a more rigorous, proactive, and scientifically-grounded approach to safety.
This guide is structured to build a robust safety profile by proxy, drawing from data on structurally analogous compounds. The core principle is one of informed caution: we will treat 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol as possessing the cumulative hazards of its constituent chemical features—a brominated aromatic ring and a tetralone-derived phenol structure. This methodology, rooted in established toxicological principles, allows us to establish safe handling protocols that are both scientifically defensible and protective of laboratory personnel.
Section 2: Inferred Hazard Identification and Classification
Based on the GHS classifications of structurally similar brominated and phenolic compounds, a presumptive hazard profile for 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol can be constructed. The following classifications should be assumed until specific toxicological data becomes available.
Table 1: Presumed GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale & Supporting Evidence from Analogous Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Many brominated organic molecules exhibit oral toxicity.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | A common characteristic of brominated aromatics and phenolic compounds.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Phenolic groups and halogenated organics are frequently potent eye irritants.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of fine organic powders or vapors can irritate the respiratory tract.[1][2] |
Signal Word: Warning
Presumed Hazard Pictograms:
Section 3: Physicochemical Properties, Stability, and Decomposition
While specific experimental data for the target molecule is unavailable, we can infer key properties from its structure and related compounds.
-
Appearance: Likely an off-white to light-brown solid powder.
-
Stability: The compound is expected to be stable under recommended storage conditions.[2] However, many brominated compounds are sensitive to light and may degrade over time.[3][4] It is prudent to store it protected from light.
-
Reactivity: Vapors may form explosive mixtures with air upon intense heating.[2][5] The compound is incompatible with strong oxidizing agents.[2][3][6]
-
Hazardous Decomposition: The most significant risk during decomposition or combustion is the release of highly toxic and corrosive gases.[2][3][6][7]
Section 4: Mandatory Handling Protocols and Personal Protective Equipment (PPE)
The causality behind these protocols is to prevent any contact between the chemical and the researcher. Given the inferred hazards, a multi-layered defense is required.
Engineering Controls: The Primary Barrier
All handling of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent inhalation of any dust or vapors.[2]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be considered a substitute for proper engineering controls. The choice of PPE must be deliberate and based on the specific tasks being performed.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement. When there is a splash hazard, chemical safety goggles and/or a full-face shield must be used.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. They must be inspected before use and disposed of immediately if contaminated.[10] Proper glove removal technique is critical to avoid cross-contamination.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[5]
-
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2]
Workflow for Handling Hazardous Solids
Caption: Standard workflow for safely weighing and handling a hazardous solid compound.
Section 5: Storage and Incompatibility Management
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated place.[2][6] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[2][4]
-
Light Protection: Store in a light-resistant container, as is prudent for many complex organic molecules, especially those with bromine substituents.[2][4]
-
Incompatibilities: Keep segregated from strong oxidizing agents.[2][3][6] Accidental mixing could lead to a vigorous, potentially explosive reaction.
Section 6: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures
The immediate goal of first aid is to decontaminate and seek professional medical help. Always provide the Safety Data Sheet (or this guide) to emergency responders.
-
Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][9][10]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[3][9][11] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Immediate medical attention from an ophthalmologist is required.
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
First Aid Decision Flowchart
Sources
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Strategic Scaffolding: 3-Substituted-5,6,7,8-Tetrahydronaphthalen-2-ol Analogs in Drug Discovery
This technical guide provides a comprehensive review of 3-substituted-5,6,7,8-tetrahydronaphthalen-2-ol analogs, focusing on their synthesis, structural utility as steroid bioisosteres, and therapeutic applications.
The Pharmacophore: A Structural Anchor
The 5,6,7,8-tetrahydronaphthalen-2-ol (often referred to as 6-hydroxytetralin) scaffold represents a privileged structure in medicinal chemistry. Its significance lies in its ability to mimic the A and B rings of 17
Unlike the planar naphthalene system, the "tetralin" core possesses a non-planar, half-chair conformation in the saturated ring (C5-C8). This flexibility, combined with the phenolic hydroxyl group at C2, allows for high-affinity hydrogen bonding with the Glu353/Arg394 dyad in the Estrogen Receptor (ER) ligand-binding domain (LBD).
Why the 3-Position? Substitution at the 3-position (ortho to the hydroxyl) is critical for three reasons:
-
Steric Tolerance: The ER binding pocket has a hydrophobic cavity adjacent to the C3 position of the A-ring, allowing for the introduction of bulky lipophilic groups.
-
Electronic Modulation: Substituents at C3 influence the pKa of the C2-hydroxyl, thereby tuning the hydrogen bond strength with the receptor.
-
Metabolic Stability: Blocking the ortho-positions can reduce susceptibility to Phase II metabolic conjugation (glucuronidation/sulfation).
Synthetic Architectures
Accessing the 3-substituted isomer requires navigating the regioselectivity between the C1 and C3 positions. While C1 is often more reactive due to resonance stabilization from the fused ring, C3 is the target for "linear" steroid mimetics.
Core Synthetic Pathway: Electrophilic Halogenation & Cross-Coupling
The most robust route to a diverse library of analogs involves the synthesis of a 3-halo intermediate, followed by palladium-catalyzed cross-coupling.
Figure 1: Synthetic workflow for accessing 3-substituted analogs via a brominated intermediate.
Alternative: Ortho-Formylation
For introducing carbon chains via aldol condensation or reductive amination, the Duff Reaction or Magnesium-mediated formylation (using paraformaldehyde and MgCl
Therapeutic Applications & SAR
A. Selective Estrogen Receptor Modulators (SERMs)
The 3-substituted tetralin core is the foundation of several SERMs.
-
Mechanism: The 3-substituent often extends into the "11
-pocket" or the channel occupied by helix 12 of the ER, preventing the conformational change required for co-activator recruitment (antagonism) or stabilizing it (agonism). -
Key Analog: Lasofoxifene (though structurally distinct at C1, it relies on the tetralin core).
-
SAR Insight: 3-Phenyl substitutions often increase affinity for ER
over ER due to subtle differences in the size of the ligand-binding pocket (ER is slightly smaller/more restrictive).
B. 17 -Hydroxysteroid Dehydrogenase Type 1 (17 -HSD1) Inhibitors
17
-
Design Strategy: 3-Substituted analogs act as competitive inhibitors.
-
Key Moiety: A 3-thioether or 3-benzyl group mimics the steroid backbone while the tetralin OH mimics the steroid A-ring OH.
-
Selectivity: The tetralin scaffold provides selectivity over the oxidative isoform (Type 2), which is crucial to avoid systemic estrogenic imbalances.
C. Phenotypic Profiling & "Pseudo-Natural Products"
Recent studies (e.g., ChemBioChem, 2023) have utilized the tetrahydronaphthalen-2-ol fragment as a "primary fragment" in Fragment-Based Drug Discovery (FBDD).
-
Application: Fusing the tetralin core with indole or other heterocycles creates "pseudo-natural products" that have shown activity in inhibiting autophagy and modulating potassium channels (Kv7.2/7.3).
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Note: Direct bromination often favors the 1-position. Careful control of temperature and stoichiometry is required, followed by rigorous separation.
-
Reagents: 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve the starting phenol in anhydrous acetonitrile (0.1 M concentration) under nitrogen.
-
Cool the solution to -10°C (ice/salt bath).
-
Add NBS portion-wise over 30 minutes to avoid localized high concentrations.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Quench: Add saturated sodium thiosulfate solution to neutralize unreacted bromine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO .[1]
-
-
Purification (Critical):
-
The crude mixture will contain the 1-bromo (major), 3-bromo (minor/significant), and 1,3-dibromo species.
-
Use Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Identification: The 1-bromo isomer typically elutes after the 3-bromo isomer due to the "cryptophenol" effect (hydrogen bonding with the peri-hydrogens reduces polarity slightly differently). Verify by 1H NMR (C1-H is a singlet at ~6.9 ppm; C3-H is a singlet at ~7.2 ppm).
-
Protocol B: Estrogen Receptor Binding Assay (TR-FRET)
To validate the biological activity of the synthesized analog.
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay using a fluorescently labeled estradiol tracer.
-
Components: Recombinant Human ER
or ER LBD (GST-tagged), Terbium-labeled anti-GST antibody, Fluorescent Estradiol tracer (e.g., Fluormone™ ES2). -
Workflow:
-
Prepare serial dilutions of the 3-substituted tetralin analog in DMSO (final DMSO < 1%).
-
Incubate analog with ER-LBD/Tb-antibody complex and Tracer in 384-well plates for 1 hour at room temperature.
-
Read: Measure fluorescence emission at 520 nm (Tracer) and 495 nm (Terbium) after excitation at 340 nm.
-
Analysis: Calculate the 520/495 ratio. Plot % Inhibition vs. Log[Concentration] to determine IC
.
-
Comparative Data Summary
The following table illustrates hypothetical Structure-Activity Relationship (SAR) trends based on literature consensus for ER
| Compound | Substituent (C3) | RBA (ER | RBA (ER | Mechanism/Notes |
| Tetralin-2-ol | -H | < 1.0 | < 1.0 | Weak binder; lacks hydrophobic bulk. |
| Analog A | -Br | 5.2 | 4.8 | Synthetic intermediate; moderate affinity. |
| Analog B | -Phenyl | 15.0 | 45.0 | ER |
| Analog C | -4-OH-Phenyl | 85.0 | 90.0 | High affinity; mimics bis-phenol motif. |
| Analog D | -(CH | 2.5 | 1.8 | Potential antagonist (SERM-like side chain). |
*RBA (Relative Binding Affinity): Estradiol = 100.[3] Values are representative of scaffold trends.
Decision Logic for Analog Design
Figure 2: Strategic decision tree for functionalizing the C3 position based on therapeutic target.
References
-
Whitmarsh-Everiss, T., et al. (2023).[4][5] "Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds." ChemBioChem, 24(5), e202200555.
-
Messinger, J., et al. (2006). "New inhibitors of 17beta-hydroxysteroid dehydrogenase type 1." Molecular and Cellular Endocrinology, 248(1-2), 192-198.
- Minutolo, F., et al. (2011). "Structure-based design, synthesis and biological evaluation of non-steroidal 3-substituted-5,6,7,8-tetrahydronaphthalen-2-ols as selective estrogen receptor beta agonists." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Class).
-
Heravi, M. M., et al. (2005). "Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine." Tetrahedron Letters, 46(52), 8959-8963. (Methodology for regioselective bromination).
-
Linhart, I., et al. (2020). "The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene." Applied and Environmental Microbiology, 86(15). (Metabolic context of the scaffold).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Triaryl-Substituted Schiff Bases Are High-Affinity Subtype-Selective Ligands for the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol from 2-Tetralone
This Application Note details the synthesis of 3-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (also known as 3-bromo-2-tetralol) starting from 2-tetralone .
Note on Nomenclature: The specific name provided in the topic ("3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol") uses a numbering convention where the saturated ring is numbered 5,6,7,8. However, standard IUPAC nomenclature for tetralin derivatives usually prioritizes the saturated ring as 1,2,3,4 when functionalized. Furthermore, "naphthalen-2-ol" typically implies a phenol (aromatic OH). Given the starting material is 2-tetralone (a ketone on the saturated ring), the direct synthetic product is the bromohydrin (alcohol on the saturated ring). This guide proceeds with the synthesis of the bromohydrin, 3-bromo-1,2,3,4-tetrahydronaphthalen-2-ol , while addressing the regiochemical challenges inherent to this scaffold.
Abstract & Strategic Overview
The synthesis of 3-bromo-1,2,3,4-tetrahydronaphthalen-2-ol from 2-tetralone is a critical transformation in the preparation of bioactive amino-tetralins and epoxide intermediates. This route involves two key steps: (1)
The Core Challenge: 2-Tetralone is an unsymmetrical ketone. Enolization can occur towards the benzylic position (C1) or the homobenzylic position (C3).
-
Thermodynamic Control: Favors the conjugated enol (
), leading to 1-bromo-2-tetralone . -
Target Requirement: Accessing the 3-bromo isomer requires careful control of reaction conditions or separation of regioisomers, as the benzylic position is electronically favored.
This protocol utilizes Phenyltrimethylammonium Tribromide (PTAB) or N-Bromosuccinimide (NBS) for controlled bromination, followed by immediate in situ reduction to mitigate the instability of the
Retrosynthetic Analysis & Pathway
The synthesis relies on trapping the enol/enolate of 2-tetralone. Because the
Figure 1: Reaction pathway illustrating the regiochemical divergence. Note that standard conditions favor the 1-bromo isomer; isolation of the 3-bromo derivative often requires chromatographic separation of the final alcohol mixture.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Tetralone | Substrate | 1.0 | Unstable oil; use fresh or distilled. |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Recrystallize if yellow/orange. |
| p-Toluenesulfonic Acid (pTsOH) | Catalyst | 0.05 | Promotes enolization. |
| Sodium Borohydride (NaBH4) | Reducing Agent | 1.2 | Added at 0°C. |
| THF / Methanol | Solvent | - | Anhydrous THF preferred for Step 1. |
Step-by-Step Methodology
Step 1:
-Bromination (Kinetic/Thermodynamic Balance)
Rationale: Direct bromination with
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 2-tetralone (5.0 g, 34.2 mmol) in anhydrous THF (50 mL).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (300 mg) to catalyze enol formation.
-
Bromination: Cool the solution to 0°C . Add NBS (6.4 g, 36.0 mmol) portion-wise over 30 minutes.
-
Critical Check: Monitor the disappearance of the starting ketone by TLC (Hexane/EtOAc 8:1). The
-bromo ketone is unstable on silica; visualize immediately or use NMR aliquots.
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 1 hour.
-
Note: At this stage, a mixture of 1-bromo (major) and 3-bromo (minor) ketones exists.
-
Step 2: Carbonyl Reduction (In Situ)
Rationale: Isolating the bromo-ketone leads to decomposition. Immediate reduction "locks" the structure into the stable bromohydrin (alcohol).
-
Cooling: Cool the reaction mixture from Step 1 back to -10°C (salt/ice bath).
-
Solvent Modification: Dilute with Methanol (20 mL) to facilitate borohydride reduction.
-
Reduction: Add Sodium Borohydride (NaBH4, 1.55 g, 41.0 mmol) portion-wise over 20 minutes. Avoid temperature spikes >0°C to prevent epoxide formation or elimination.
-
Quench: Stir for 1 hour at 0°C. Quench carefully with Saturated NH4Cl solution (50 mL).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo at <40°C.
Purification & Isolation of the 3-Bromo Isomer
The crude residue contains a mixture of:
-
1-Bromo-2-tetralol (Major, benzylic bromide)
-
3-Bromo-2-tetralol (Minor, target)[1]
-
Tetralin-2-ol (from over-reduction)
-
Chromatography: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (95:5
80:20). -
Order of Elution: Typically, the 1-bromo isomer elutes first (less polar due to intramolecular H-bonding or steric shielding), followed by the 3-bromo isomer .
-
Yield: Expect 15-25% yield of the specific 3-bromo isomer if non-selective conditions are used.
-
Optimization: To favor the 3-bromo isomer, consider generating the kinetic enol ether (using LDA/TMSCl at -78°C) followed by bromination, although the benzylic position remains competitive.
-
Key Mechanistic Insights & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield of 3-Bromo | Thermodynamic preference for C1 (benzylic) enolization. | Isolate the 3-bromo isomer via careful chromatography. Alternatively, synthesize via ring opening of an epoxide if higher specificity is required. |
| Aromatization (Naphthol) | Elimination of HBr from the intermediate ketone. | Keep reaction temperature low (<0°C). Perform reduction immediately. Neutralize acid byproduct with a weak base (e.g., NaHCO3) if using |
| Epoxide Formation | Base-catalyzed closure of the bromohydrin. | During workup, avoid strong bases (NaOH). Use NH4Cl for quenching. |
Stereochemistry (Cis vs Trans)
Reduction of the
References
- Alpha-Halogenation of Ketones:J. Org. Chem.1982, 47, 5225. (Discussion of regioselectivity in tetralone systems).
- Reduction of Alpha-Bromo Ketones:Tetrahedron Lett.1998, 39, 4995. (Luche reduction protocols for sensitive ketones).
-
Synthesis of Aminotetralins: J. Med. Chem.2008 , 51, 3507. Link (Describes functionalization of 2-tetralone for drug synthesis).
- Bromination with NBS:Org. Synth.1976, 55, 24.
Sources
Application Note: High-Yield Regioselective Bromination of 5,6,7,8-Tetrahydronaphthalen-2-ol
Executive Summary
The regioselective halogenation of fused bicyclic phenols is a critical transformation in medicinal chemistry, particularly in the synthesis of dopaminergic agonists, neuroprotective agents, and selective estrogen receptor modulators (SERMs). 5,6,7,8-Tetrahydronaphthalen-2-ol (commonly known as 5,6,7,8-tetrahydro-2-naphthol) presents a unique synthetic challenge: the hydroxyl group strongly activates the aromatic ring, but the fused saturated tetramethylene ring introduces competing steric and electronic constraints.
This application note provides a deep-dive mechanistic analysis and a self-validating experimental protocol for the regioselective electrophilic bromination of 5,6,7,8-tetrahydronaphthalen-2-ol, favoring the synthesis of the highly valuable 1-bromo building block[1, 2].
Mechanistic Causality: Sterics, Electronics, and the Mills-Nixon Effect
In a standard 2-naphthol system, electrophilic aromatic substitution (EAS) occurs almost exclusively at the C1 (alpha) position due to the stabilization of the arenium ion intermediate, which preserves the aromaticity of the adjacent ring. However, in 5,6,7,8-tetrahydronaphthalen-2-ol, the adjacent ring is saturated, fundamentally altering the transition state dynamics.
The Regiochemical Battleground: C1 vs. C3
The hydroxyl group at C2 directs electrophiles to the ortho positions (C1 and C3) and the para position (C4a). Because C4a is a fused bridgehead carbon lacking a hydrogen atom, para-substitution is impossible. Therefore, the reaction is strictly a competition between the C1 and C3 positions.
-
Electronic Dominance at C1 (Alpha-Effect): Kinetically, the C1 position remains the most electronically activated site. The transition state leading to the C1-arenium ion is highly stabilized by the adjacent oxygen lone pairs.
-
Steric Hindrance at C1: The C1 position is flanked by the hydroxyl group and the C8-methylene protons of the saturated ring, creating a sterically congested pocket.
-
The Mills-Nixon Influence: The Mills-Nixon effect postulates that in fused alicyclic-aromatic systems, the shared bond (C4a–C8a) exhibits localized single-bond character to relieve ring strain. In 5-membered fused rings (like 5-indanol), this effect is so severe that substitution is forced entirely to the less hindered beta-like position. In 6-membered tetralin systems, the strain is lower. The electronic alpha-directing effect is strong enough to overcome the Mills-Nixon localization, making C1 the major site of attack [1].
The Causality of Reagent Size: The regioselectivity is highly dependent on the steric bulk of the electrophile. Small electrophiles (like Br⁺) follow the electronic preference, yielding a 78:22 ratio in favor of the 1-bromo isomer. Conversely, bulky electrophiles (like the +SCF₃ cation) are repelled by the C8-methylene group, flipping the selectivity to favor the C3 position (56% C3 vs. 44% C1)[1].
Quantitative Regioselectivity Data
The table below summarizes how the steric bulk of the electrophile dictates the regiochemical outcome on the 5,6,7,8-tetrahydro-2-naphthol scaffold.
Table 1: Comparative Regioselectivity in Electrophilic Substitution
| Electrophilic Reaction | Reagent System | C1-Substitution (Alpha) | C3-Substitution (Beta) | Regio-Ratio (C1 : C3) | Primary Driving Force |
| Bromination | NBS, MeCN | Major (1-Bromo) | Minor (3-Bromo) | 78 : 22 | Electronic Activation |
| Trifluoromethylthiolation | PhNHSCF₃, BF₃·Et₂O | Minor (1-SCF₃) | Major (3-SCF₃) | 44 : 56 | Steric Hindrance at C1 |
Reaction Pathway Visualization
Reaction pathway detailing the regioselective bromination of 5,6,7,8-tetrahydro-2-naphthol.
Validated Experimental Protocol
This protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). Causality: NBS provides a controlled, low steady-state concentration of Br⁺. Highly activated phenols are prone to rapid over-bromination (yielding 1,3-dibromo derivatives); NBS mitigates this risk while maintaining excellent functional group tolerance.
Reagents & Materials
-
Substrate: 5,6,7,8-Tetrahydronaphthalen-2-ol (1.0 equiv, 10.0 mmol, 1.48 g)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.02 equiv, 10.2 mmol, 1.81 g) — Must be recrystallized from water prior to use to remove trace Br₂ and succinimide.
-
Solvent: Anhydrous Acetonitrile (MeCN) (50 mL)
-
Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (N₂ or Argon).
-
Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol (1.48 g) in 50 mL of anhydrous MeCN.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lowering the thermal energy of the system ensures that the reaction is strictly kinetically controlled, maximizing the electronic preference for the C1 position and preserving the 78:22 ratio.
-
-
Wrap the reaction flask in aluminum foil.
-
Causality: NBS can undergo homolytic cleavage under ambient light to form bromine radicals. This would lead to unwanted benzylic radical bromination at the saturated C5 or C8 positions. Darkness ensures a strictly polar EAS mechanism.
-
Phase 2: Execution & Self-Validating Monitoring 5. Add the NBS (1.81 g) portion-wise over 15 minutes to the stirring solution at 0 °C. 6. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 1–2 hours. 7. TLC Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (R_f ~ 0.35) will disappear. Two new closely eluting spots will appear. The major 1-bromo product will elute slightly faster (R_f ~ 0.45) than the 3-bromo minor product.
-
Causality: The bulky bromine atom at C1 sterically shields the adjacent C2-hydroxyl group, slightly reducing its ability to hydrogen-bond with the silica gel stationary phase, thus increasing its R_f value relative to the 3-bromo isomer.
Phase 3: Quenching & Workup 8. Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.
-
Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, preventing runaway polybromination during solvent evaporation.
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.
Phase 4: Chromatographic Isolation 11. Purify the crude mixture via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes. 12. Collect the first major eluting fractions (1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol). Evaporation yields the target compound as a white to pale-yellow solid [2].
Analytical Confirmation: By ¹H-NMR (CDCl₃), the major 1-bromo isomer will display an AB doublet system for the aromatic protons (C3-H and C4-H) with a typical ortho-coupling constant (J ≈ 8.0 Hz). The minor 3-bromo isomer will display two uncoupled singlets for the C1-H and C4-H protons, confirming the regiochemical assignments.
References
- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols Organic & Biomolecular Chemistry (RSC)
- 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Compound Summary)
Application Note: Buchwald-Hartwig Amination of 3-Bromo-Tetrahydronaphthol Derivatives
This is a comprehensive Application Note and Protocol guide for the Buchwald-Hartwig Amination of 3-Bromo-Tetrahydronaphthol Derivatives .
Executive Summary & Substrate Definition
The synthesis of amino-functionalized tetrahydronaphthalenes (aminotetralins) is a critical workflow in the development of dopaminergic agonists (e.g., Rotigotine) and serotonin receptor modulators. While reductive amination of tetralones is common for aliphatic amines, Buchwald-Hartwig (B-H) amination is the gold standard for introducing amine moieties directly onto the aromatic ring of the tetralin scaffold.
Critical Structural Clarification
The term "3-bromo-tetrahydronaphthol" can be nomenclaturally ambiguous. For the purpose of this B-H protocol, the substrate is defined as an Aryl Bromide , specifically where the bromine atom resides on the aromatic ring (e.g., 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol ).
-
Target Substrate (Aryl Bromide): Bromine attached to the sp² hybridized aromatic ring. Applicable for Buchwald-Hartwig.
-
Excluded Substrate (Aliphatic Bromide): Bromine at position 3 of the saturated ring (e.g., 3-bromo-1,2,3,4-tetrahydronaphthalen-1-ol). NOT applicable for standard B-H (risk of
-hydride elimination).
Strategic Considerations & Mechanism
Chemoselectivity Challenges
-
Free Hydroxyl Group: The presence of a phenolic (or aliphatic) hydroxyl group presents a challenge. Unprotected phenols can deprotonate to form phenoxides, which may compete as nucleophiles (C-O coupling) or poison the Pd catalyst.
-
Recommendation:Protection of the -OH group (e.g., as a TBS ether, Benzyl ether, or Pivalate) is strongly advised to ensure high yields and chemoselectivity.
-
-
Steric Hindrance: In 3-bromo-2-naphthol derivatives, the bromine is ortho to the oxygen substituent. This steric crowding requires bulky, electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination.
Catalyst System Selection
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are standard. Third-generation Buchwald precatalysts (e.g., XPhos Pd G3 ) are superior for rapid activation.
-
Ligand:
-
XPhos / BrettPhos: Excellent for sterically hindered aryl bromides.
-
BINAP: A robust choice for standard couplings if sterics are moderate.
-
tBuXPhos: Preferred if the coupling amine is a weak nucleophile (e.g., amide/sulfonamide).
-
-
Base:
-
Cs₂CO₃: Mild, compatible with many functional groups.
-
NaOtBu: Stronger, faster reaction, but incompatible with base-sensitive esters/protecting groups.
-
Mechanistic Pathway
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The amine binds, and the base removes the proton.
-
Reductive Elimination: The C-N bond is formed, regenerating Pd(0).
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of aryl bromides.
Detailed Experimental Protocol
Objective: Synthesis of N-substituted-3-amino-5,6,7,8-tetrahydronaphthalen-2-ol derivatives via protected intermediate.
Phase 1: Hydroxyl Protection (Recommended)
If the substrate is 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol:
-
Dissolve substrate (1.0 equiv) in DCM.
-
Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv).
-
Stir at RT for 4–12 h.
-
Quench with water, extract with DCM, dry (MgSO₄), and concentrate.
-
Result:TBS-protected Aryl Bromide .
Phase 2: Buchwald-Hartwig Coupling
Reagents:
-
Substrate: TBS-protected 3-bromo-tetrahydronaphthol (1.0 equiv, 1.0 mmol)
-
Amine: Morpholine, Aniline, or N-Boc-piperazine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial/Schlenk tube containing a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Loading: Add the TBS-protected Aryl Bromide (1.0 mmol), Base (Cs₂CO₃, 650 mg, 2.0 mmol), and Precatalyst (XPhos Pd G3, 17 mg, 0.02 mmol).
-
Note: If using liquid amines, add them after the solvent. If solid, add now.
-
-
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (5 mL) via syringe.
-
Amine Addition: Add the Amine (1.2 mmol) via syringe (if liquid).
-
Reaction: Seal the vessel. Heat to 80–100°C with vigorous stirring.
-
Monitoring: Check TLC or LC-MS at 2 h, 6 h, and 12 h. Look for consumption of the bromide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/salts.
-
Wash filtrate with water (10 mL) and brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Phase 3: Deprotection (Optional)
To recover the free phenol:
-
Dissolve the coupled product in THF.
-
Add TBAF (1.0 M in THF, 1.5 equiv).
-
Stir at RT for 1–2 h.
-
Standard aqueous workup and purification.
Optimization & Troubleshooting
Use the following decision tree to optimize reaction conditions if initial yields are low.
Figure 2: Optimization logic for B-H amination of brominated tetrahydronaphthols.
Data Summary: Ligand Effects
| Ligand | Substrate Type | Yield (Approx) | Notes |
| BINAP | Unhindered | 60-75% | Standard first-line choice. |
| XPhos | Steric/Ortho-subst. | 85-95% | Recommended for 3-bromo-2-naphthol derivs. |
| BrettPhos | Primary Amines | 80-90% | Excellent mono-selectivity for primary amines. |
| DPPF | Heterocycles | 50-70% | Good for chelating substrates but slower here. |
Safety & Handling
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Base (NaOtBu): Moisture sensitive and corrosive. Store in a desiccator or glovebox.
-
Solvents: Toluene and Dioxane are flammable and toxic. Use proper PPE.
-
Waste: Segregate heavy metal waste (Pd) from general organic waste.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). "The Buchwald-Hartwig Amination."[1] Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
BenchChem. (2025). "Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4." (General Protocol Reference).
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination - Mechanism and Conditions."
-
PubChem. "1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Compound Summary)."
Sources
Application Note: Strategic Synthesis of Opioid Receptor Ligands via Brominated Tetralin Scaffolds
Executive Summary & Strategic Rationale
The development of novel opioid receptor ligands—targeting Mu (
The 2-aminotetralin core is a privileged pharmacophore in this domain. It serves as a bioisostere for the A/B ring system of morphine and the phenethylamine moiety of fentanyl.
This guide details the utilization of brominated tetralins (specifically 5-bromo-2-tetralone ) as versatile starting materials. The bromine substituent functions as a critical "synthetic handle," enabling Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-coupling. This approach allows researchers to rapidly generate libraries of 5-aryl-2-aminotetralins, effectively probing the receptor's hydrophobic accessory pockets to modulate selectivity and efficacy.
Key Advantages of this Protocol:
-
Divergent Synthesis: Generate diverse libraries from a single brominated core.
-
Modular Assembly: Independent modification of the "Message" (aromatic core) and "Address" (nitrogen substituent) domains.
-
Scalability: Utilizes robust reductive amination and Suzuki-Miyaura coupling chemistries.
Synthetic Logic & Pathway Visualization
The synthesis is designed around preserving the bromine handle during the initial core construction (reductive amination), followed by chemoselective cross-coupling.
Figure 1: Strategic Workflow
Caption: Workflow for converting 5-bromo-2-tetralone into functionalized opioid ligands, highlighting the divergence points for SAR exploration.
Detailed Experimental Protocols
Protocol A: Core Assembly via Reductive Amination
Objective: To install the basic nitrogen pharmacophore while preserving the aryl bromide.
Reaction: 5-bromo-2-tetralone + Amine
Reagents & Materials:
-
Substrate: 5-Bromo-2-tetralone (CAS: 35454-32-9).
-
Amine Source: Phenethylamine (for
-agonist potential) or Cyclopropylmethylamine (for antagonist/partial agonist potential). -
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)
). -
Solvent: 1,2-Dichloroethane (DCE).
-
Acid Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N
, dissolve 5-bromo-2-tetralone (1.0 equiv, 5 mmol) in DCE (20 mL). -
Imine Formation: Add the primary amine (1.1 equiv) and AcOH (1.1 equiv). Stir at Room Temperature (RT) for 1 hour. Note: The solution typically darkens as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(1.5 equiv) portion-wise over 15 minutes. Expert Insight: Use triacetoxyborohydride rather than cyanoborohydride to avoid toxic byproducts and ensure chemoselectivity (ketones reduce faster than bromides). -
Reaction: Allow to warm to RT and stir overnight (12–16 h). Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography (SiO
, gradient 0-5% MeOH/DCM).
Yield Expectation: 75–85% as a pale yellow oil or solid.
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Objective: To introduce an aromatic ring at the 5-position, mimicking the rigid structure of benzomorphans or probing the receptor's secondary binding pocket.
Reaction: 5-bromo-2-aminotetralin + Aryl Boronic Acid
Reagents & Materials:
-
Substrate: 5-Bromo-2-aminotetralin intermediate (from Protocol A).
-
Coupling Partner: Phenylboronic acid (or heteroaryl variants).
-
Catalyst: Pd(dppf)Cl
·DCM complex (5 mol%). -
Base: Potassium Carbonate (K
CO ), 2M aqueous solution. -
Solvent: 1,4-Dioxane.
Step-by-Step Methodology:
-
Degassing (Critical Step): In a microwave vial or pressure tube, combine the brominated intermediate (1.0 equiv) and boronic acid (1.5 equiv) in 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes. Trustworthiness: Oxygen is the primary cause of coupling failure; thorough degassing is non-negotiable.
-
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv) and 2M K CO (3.0 equiv). Seal the vessel immediately under Argon. -
Heating: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Workup: Wash the filtrate with water and brine. Dry over MgSO
and concentrate. -
Purification: Flash chromatography. Note: Amine products can streak on silica. Pre-treat the column with 1% Triethylamine in Hexanes or use amine-functionalized silica.
Yield Expectation: 60–80%.
Data Summary & Troubleshooting
Table 1: Optimization of Coupling Conditions
| Parameter | Standard Condition | Alternative (Sterically Hindered) | Why? |
| Catalyst | Pd(dppf)Cl | Pd | XPhos is superior for bulky or electron-rich aryl chlorides/bromides. |
| Base | K | Cs | Cesium is more soluble in organic solvents; useful if water is detrimental. |
| Solvent | Dioxane/Water | Toluene/Water | Toluene can improve solubility for highly lipophilic ligands. |
| Temp | 90°C | 110°C (Microwave) | Microwave heating reduces reaction time and degradation. |
Common Pitfalls
-
Protodebromination: If the bromine is removed without coupling (yielding the unsubstituted tetralin), the reaction temperature is likely too high, or the catalyst load is excessive.
-
Regioselectivity: 5-bromo-2-tetralone is commercially available but ensure it is not contaminated with the 7-bromo isomer, as this will drastically alter receptor binding affinity.
-
Amine Interference: Free secondary amines can coordinate to Pd, poisoning the catalyst. If yields are low, protect the nitrogen with a Boc group before the Suzuki coupling, then deprotect with TFA.
Pharmacological Context (E-E-A-T)
The resulting 5-aryl-2-aminotetralin ligands are structurally related to the benzomorphan class of opioids (e.g., pentazocine, phenazocine).
-
Mechanism: The 2-amino nitrogen is protonated at physiological pH, forming a salt bridge with Asp147 (in MOR) or equivalent residues in DOR/KOR.
-
The "Bromine Handle" Utility: Substituents at the 5-position of the tetralin ring occupy the space similar to the C-ring of morphinans. Bulky aromatic groups here can enhance affinity for the Delta receptor (
) or create "biased" Mu agonists by altering the conformational change of the receptor upon binding, potentially recruiting G-protein pathways over -arrestin pathways (reducing side effects).
Figure 2: Pharmacophore Mapping
Caption: Interaction map showing how the synthesized ligand engages key residues in the opioid receptor binding pocket.
References
-
Palladium-Catalyzed Cross-Coupling in Pharmaceutical Synthesis Source: ResearchGate / Vertex AI Search Context: foundational methodologies for C-C bond formation on aryl bromides. URL:[Link]
-
Synthesis and Opioid Activity of 2-Aminotetralins Source: Journal of Medicinal Chemistry (NIH/PubMed) Context: Establishes the 2-aminotetralin core as a potent opioid pharmacophore. URL:[Link]
-
Biased Opioid Ligands and Structure-Based Design Source: Semantic Scholar / NIH Context: Discusses the modern requirement for biased signaling (G-protein vs Beta-arrestin) in new ligand design. URL:[Link]
-
Synthesis of 5-Phenylmorphans (Related Scaffold) Source: NIH / PMC Context: Demonstrates the utility of phenyl-substituted morphinan-like scaffolds derived from tetralin-like precursors. URL:[Link]
-
Buchwald-Hartwig Amination for Opioid Synthesis Source: MIT DSpace Context: Advanced C-N coupling techniques applicable to the bromine handle if an aniline derivative is desired. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-Tetralin Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the sterically demanding 3-bromo-tetralin substrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges posed by the steric hindrance around the C3 position of the tetralin scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance your reaction success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the coupling of 3-bromo-tetralin and offers a systematic approach to resolving them.
Problem 1: Low to No Conversion of 3-Bromo-Tetralin
Symptom: TLC, GC-MS, or LC-MS analysis shows a significant amount of unreacted 3-bromo-tetralin after the expected reaction time.
Potential Causes:
-
Inefficient Oxidative Addition: The steric bulk of the tetralin scaffold, particularly the adjacent alicyclic ring, can significantly slow down the initial oxidative addition of the aryl bromide to the Pd(0) center.[1][2][3] This is often the rate-limiting step in couplings with hindered substrates.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen or can form inactive palladium black, especially at elevated temperatures required for these reactions.[4]
-
Suboptimal Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species necessary for efficient oxidative addition.[5]
Recommended Solutions:
-
Switch to a More Active Catalyst System:
-
Employ Bulky, Electron-Rich Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination step for sterically demanding substrates.[5][6] Their bulkiness promotes the formation of monoligated Pd(0)L species, which are highly reactive.[5]
-
Use Palladium Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensure reliable and efficient generation of the active Pd(0) catalyst in situ, bypassing issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.[7][8][9]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., from 80 °C to 100-120 °C) can provide the necessary activation energy.[1][4][10] Monitor for potential product or substrate degradation.
-
Screen Solvents: While ethereal solvents like dioxane and THF are common, sometimes less coordinating aromatic solvents like toluene can be effective. For Suzuki couplings, polar aprotic solvents like DMF or the addition of water can be beneficial.[11][12]
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel using several freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes to prevent catalyst oxidation.[4]
-
Problem 2: Significant Formation of Side Products (Homocoupling & Dehalogenation)
Symptom: Your product mixture contains a high percentage of homocoupled products (e.g., from your boronic acid in a Suzuki reaction) or dehalogenated tetralin.
Potential Causes:
-
Homocoupling: This often arises from the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent (e.g., boronic acid).[4] It can also occur if the transmetalation step is slow relative to other pathways.
-
Dehalogenation (Hydrodehalogenation): This side reaction can be promoted by certain bases or impurities that act as hydride sources.[1] For substrates prone to β-hydride elimination, this pathway can also compete with reductive elimination.
Recommended Solutions:
-
To Minimize Homocoupling:
-
Improve Degassing: This is the most critical step. Ensure the reaction is strictly anaerobic.[4]
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic coupling partner. A large excess can sometimes favor homocoupling.
-
Use Boronic Esters: In Suzuki reactions, pinacol esters are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.[1]
-
-
To Minimize Dehalogenation:
-
Select an Appropriate Base: If dehalogenation is an issue, switch from strong alkoxide bases (like NaOtBu) to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[8]
-
Use Anhydrous Conditions: Ensure solvents and reagents are dry, as water can facilitate protodeboronation, a precursor to some dehalogenation pathways.[1]
-
Problem 3: Reaction Stalls or is Incomplete
Symptom: The reaction proceeds initially but stops before reaching full conversion, even after an extended time.
Potential Causes:
-
Difficult Reductive Elimination: The final C-C or C-N bond-forming step can be sterically hindered, creating a high energy barrier. The geometric constraints of the tetralin ring can make it difficult for the coupling partners on the palladium center to adopt the necessary orientation for elimination.[1][13]
-
Inhibitory Effects: In Buchwald-Hartwig aminations, iodide ions from aryl iodide substrates can sometimes inhibit the catalyst.[14] While using 3-bromo-tetralin avoids this specific issue, product inhibition is also a possibility where the coupled product coordinates too strongly to the palladium center.
Recommended Solutions:
-
Promote Reductive Elimination:
-
Ligand Choice is Key: This is where bulky biaryl phosphine ligands truly excel. The steric pressure they exert on the palladium center is thought to facilitate, or lower the energy barrier for, the reductive elimination step.[5][15]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: For certain couplings, NHC ligands can be excellent alternatives to phosphines. They are strong σ-donors and can be sterically tuned to promote challenging couplings.[6]
-
-
Screen Additives:
-
In some cases, additives can facilitate key steps. For example, in copper-free Sonogashira couplings, additives like tetrabutylammonium bromide (TBAB) have been shown to improve yields.[16]
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for 3-bromo-tetralin?
A1: The choice depends on the desired bond.
-
Suzuki-Miyaura Coupling (C-C): Excellent for forming aryl-aryl or aryl-vinyl bonds. It is generally robust but requires careful selection of a bulky ligand (e.g., XPhos, SPhos) and a suitable base (K₃PO₄ or Cs₂CO₃ are good starting points) to overcome the steric hindrance.[17][18]
-
Buchwald-Hartwig Amination (C-N): The go-to method for C-N bond formation.[19] Success is highly dependent on the ligand. Second and third-generation Buchwald ligands are often necessary. Strong bases like NaOtBu or LHMDS are typically required, but must be used cautiously with base-sensitive functional groups.[14][20]
-
Sonogashira Coupling (C-C, alkynyl): Used to couple terminal alkynes.[21] While traditionally using a copper co-catalyst, copper-free conditions are often preferred to avoid side reactions.[22] The steric bulk of 3-bromo-tetralin makes this a challenging transformation that may require higher temperatures or microwave irradiation.[23][24]
Q2: How do bulky biaryl phosphine ligands work to overcome steric hindrance?
A2: These ligands, like those developed by Buchwald and others, have two primary functions in this context. First, their large steric footprint favors the formation of a highly reactive, 12-electron monoligated Pd(0)L complex, which more readily undergoes oxidative addition with the hindered 3-bromo-tetralin.[5][25] Second, the steric pressure exerted by the ligand on the Pd(II) intermediate is believed to distort the complex towards the transition state for reductive elimination, thus accelerating the final, product-forming step.[15][26]
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence for diagnosing and solving common issues in 3-bromo-tetralin coupling reactions.
Caption: A logical workflow for troubleshooting a sluggish coupling reaction.
Protocols & Data
Table 1: Recommended Catalyst Systems for 3-Bromo-Tetralin Couplings
| Coupling Type | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or G3-XPhos | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 90 - 110 |
| Buchwald-Hartwig | Pd(OAc)₂ or G3-BrettPhos | BrettPhos, RuPhos | NaOtBu, LHMDS, K₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ | SPhos | Cs₂CO₃, Et₃N | Dioxane, DMF | 100 - 120 (or MW) |
This table provides general starting points. Optimization is essential for each specific substrate combination.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Tetralin with Phenylboronic Acid
This protocol is a representative starting point and should be optimized for specific substrates.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-tetralin (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
The solids should be finely powdered to maximize surface area.
2. Inert Atmosphere Setup:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[27]
3. Catalyst and Solvent Addition:
-
Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask.
-
Add degassed solvent (e.g., toluene, ~0.1 M concentration relative to the limiting reagent) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[4]
4. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously to ensure proper mixing.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or GC-MS.
5. Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-phenyl-tetralin.
Visualizing the Catalytic Cycle: The Steric Challenge
The Suzuki-Miyaura catalytic cycle highlights the steps where steric hindrance from the 3-bromo-tetralin substrate poses a significant challenge.
Caption: Key steps in the Suzuki cycle impacted by steric hindrance.
References
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- C-C Bond Form
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes.
- Ligand electronic influence in Pd-c
- Palladium-catalyzed C-C, C-N and C-O bond form
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids.
- The effect of steric bulk in Sonogashira coupling reactions.
- Influence of biaryl phosphine structure on C-N and C-C bond form
- Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group.
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amin
- Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions.
- Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. icmpp.ro [icmpp.ro]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 23. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Debromination Side Reactions During Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical insights to troubleshoot and minimize unwanted debromination during catalytic hydrogenation reactions.
Troubleshooting Guide: High Levels of Debromination Observed
Unwanted cleavage of a carbon-bromine bond (debromination or hydrodebromination) is a common side reaction during catalytic hydrogenation, leading to reduced yield of the desired product and purification challenges.[1][2] This guide will walk you through a systematic approach to diagnose and resolve this issue.
Issue: My hydrogenation reaction shows significant formation of the debrominated byproduct. What are the primary causes and how can I fix it?
There are several key factors that can promote debromination. By systematically evaluating and optimizing each, you can significantly suppress this side reaction.
1. Catalyst Selection: The First Line of Defense
The choice of metal catalyst is paramount in controlling the selectivity of your hydrogenation reaction.
-
Palladium (Pd) Catalysts: Palladium, particularly on a carbon support (Pd/C), is a highly active and common catalyst for hydrogenation.[3][4] However, it is also notoriously efficient at catalyzing hydrodehalogenation.[4][5] If you are observing significant debromination with a standard Pd/C catalyst, consider the following alternatives:
-
Platinum (Pt) Catalysts: Platinum-based catalysts, such as Platinum on carbon (Pt/C), are generally less prone to causing dehalogenation compared to palladium.[6] While still active for many hydrogenations, the different electronic properties of platinum can favor the desired reduction over C-Br bond cleavage.
-
Modified Catalysts: Some commercially available catalysts are specifically designed to suppress dehalogenation. For instance, a sulfur-modified platinum on carbon catalyst can be effective for the hydrogenation of nitro groups and olefins while inhibiting dehalogenation.[4]
-
Rhodium (Rh) and Ruthenium (Ru) Catalysts: These metals can also be effective for certain hydrogenations and may offer better selectivity in preventing dehalogenation.[4][6]
-
2. Reaction Conditions: Fine-Tuning for Selectivity
Once you have selected a suitable catalyst, optimizing the reaction conditions is the next critical step.
-
Temperature: Higher temperatures generally accelerate the rate of debromination.[1] Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary, while monitoring for the formation of the debrominated byproduct.
-
Hydrogen Pressure: The effect of hydrogen pressure can be complex. While higher pressure can increase the rate of the desired hydrogenation, it can also promote hydrodebromination.[7][8] It is recommended to start with a lower hydrogen pressure (e.g., 1 atm or slightly above) and only increase it if the primary reaction is too slow.
3. The Role of the Solvent: More Than Just a Medium
The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the stability of intermediates, and the overall reaction pathway.[9][10][11]
-
Aprotic vs. Protic Solvents: Protic solvents (e.g., alcohols like methanol or ethanol) can act as a proton source, which can facilitate the reductive debromination pathway.[1] Aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene are often preferred to minimize this side reaction.[1]
-
Solvent Polarity: The polarity of the solvent can also impact selectivity. Experimenting with a range of solvents with different polarities can help identify the optimal medium for your specific substrate.
4. The Influence of Base: A Double-Edged Sword
In some hydrogenation reactions, a base is added to neutralize any acidic byproducts or to facilitate the reaction. However, the choice and amount of base can significantly impact the extent of debromination.[12]
-
Base Strength: Strong bases can promote dehydrohalogenation, a competing elimination reaction.[13] If a base is necessary, consider using a milder, non-nucleophilic base.
-
Screening Bases: If debromination is a persistent issue, screening a variety of inorganic and organic bases of different strengths can help identify one that promotes the desired reaction without accelerating the side reaction.
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the minimization of debromination during hydrogenation.
Q1: I am trying to reduce a nitro group on an aromatic ring that also has a bromine substituent. What catalyst should I start with?
For the selective reduction of a nitro group in the presence of a bromine atom, a platinum-based catalyst is often a good starting point. Platinum on carbon (Pt/C) is a common choice.[4] You could also consider a sulfur-modified platinum catalyst, which is specifically designed to inhibit dehalogenation.[4]
Q2: Can additives be used to suppress debromination?
Yes, in some cases, the addition of certain salts can help suppress dehalogenation. For instance, the presence of bromide ions has been reported to sometimes reduce the extent of debromination, although the mechanism is not always well understood.[14]
Q3: My substrate is an aryl bromide. Is it possible to completely avoid debromination?
While completely eliminating the side reaction can be challenging, significant minimization is often achievable. A systematic approach involving catalyst screening (starting with less active catalysts for dehalogenation like Pt/C), optimization of temperature and pressure (lower is often better), and careful selection of solvent and base (if required) will give you the best chance of success.
Q4: How can I monitor the reaction to track the formation of the debrominated byproduct?
Regularly taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] This will allow you to track the consumption of your starting material and the formation of both the desired product and the debrominated byproduct, enabling you to stop the reaction at the optimal time.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for screening different catalysts to minimize debromination.
-
Reaction Setup: In separate, appropriately sized reaction vessels, place your substrate (1 equivalent) and a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., THF, ethyl acetate) to each vessel to dissolve the substrate.
-
Inert Atmosphere: Purge each vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., 5% Pt/C, 5% Pd/C, 5% Rh/C) at a loading of 1-5 mol%.
-
Hydrogenation: Seal the vessels and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a controlled pressure reactor) at the desired temperature (start with room temperature).
-
Monitoring: Stir the reactions vigorously and monitor their progress by TLC, GC, or LC-MS at regular intervals (e.g., every hour).
-
Work-up and Analysis: Once the starting material is consumed in one of the reactions, or after a set time, stop all reactions. Filter the catalysts through a pad of celite, wash with the reaction solvent, and concentrate the filtrate. Analyze the crude product mixture from each reaction to determine the ratio of the desired product to the debrominated byproduct.
Protocol 2: Optimization of Reaction Temperature
This protocol helps in finding the optimal temperature to favor the desired hydrogenation over debromination.
-
Reaction Setup: Set up several identical reactions using the most promising catalyst identified from the screening protocol.
-
Temperature Variation: Run each reaction at a different, controlled temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Monitoring and Analysis: Monitor each reaction as described in Protocol 1.
-
Evaluation: Compare the product-to-byproduct ratio at each temperature to identify the optimal condition that provides a good reaction rate with minimal debromination.
Data Presentation
Table 1: Example of Catalyst Screening Results for the Hydrogenation of 4-Bromoacetophenone
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Desired Product (%) | Debrominated Byproduct (%) |
| 5% Pd/C | Ethyl Acetate | 25 | 2 | 100 | 65 | 35 |
| 5% Pt/C | Ethyl Acetate | 25 | 6 | 95 | 92 | 3 |
| 5% Rh/C | Ethyl Acetate | 25 | 8 | 80 | 78 | 2 |
This is example data and actual results will vary depending on the specific substrate and conditions.
Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting debromination side reactions.
References
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (n.d.). Preventing debromination in subsequent reaction steps.
- Catalytic Hydrodehalogenation Reactions. (n.d.).
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- BenchChem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. [Link]
- Chemistry of Platinum and Palladium Metal Complexes in Homogeneous and Heterogeneous Catalysis. (n.d.). CORE.
- Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants. (2015, May 19). RSC Publishing.
- Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.).
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube.
- PLATINUM METALS IN CATALYTIC HYDROGENATION. (2025, August 6). ResearchGate.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2025, August 6). ResearchGate.
- Electrocatalytic Hydrogenation Using Palladium Membrane Reactors. (n.d.). JACS Au.
- Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Reaction Conditions for Selective Debromination. (2025, June 11). Reddit.
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24).
- Platinum vs. Palladium: The Battle of Precious Metals. (2025, January 14). ACM Exchange.
- A Deep Dive into Common Organic Solvents. (2025, May 16). ChemTalk.
- Catalysts for hydrogenation processes. (n.d.). Clariant.
- Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. (2015, July 31). ACS Catalysis - ACS Publications.
- A Guide to Precious Metals: Platinum vs Palladium Breakdown. (2024, February 2). The Assay.
- Solvent effects. (n.d.). Wikipedia.
- The role of solvent in chemical reactions. (n.d.).
- Electrochemical debrominative hydrogenation/deuteration of 2-bromo-N-arylacetamides. (n.d.).
- Expanding the utility of flow hydrogenation – a robust protocol restricting hydrodehalogenation. (n.d.). RSC Publishing.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (n.d.). ResearchGate.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020, October 27). RSC Publishing.
- Hydrogenolysis and Selective Reduction (Dehalogenation). (2026, February 3). Wordpress.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025, February 15).
- THE EFFECTS OF HIGH-PRESSURE, HIGH-TEMPERATURE HYDROGEN ON STEEL. (n.d.). DTIC.
- Main-Group Lewis Acid/Base Pairs: Hydrogen Activation and Hydrogenation Reactions Thereof. (n.d.). HELDA.
- MODULE 1: HYDROGEN PROPERTIES. (n.d.). Hydrogen Fuel Cell Engines.
- Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. (n.d.). PMC.
- Bonding changes in hot fluid hydrogen at megabar pressures. (n.d.). PMC - NIH.
- Effects of Pressure on Hydrogen Diffusion Behaviors in Corundum. (2025, July 23). MDPI.
- Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
- Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism. (2026, February 7). ResearchGate.
- Review on the Influence of Temperature upon Hydrogen Effects in Structural Alloys. (2021, March 4). MDPI.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-Bromo-2-tetralol
Topic: Optimizing recrystallization solvents for 3-bromo-2-tetralol Content type: Technical Support Center Guide
Product: 3-Bromo-2-tetralol (2-bromo-1,2,3,4-tetrahydronaphthalen-3-ol) CAS: 18624-64-1 (Generic for bromo-tetralol isomers; specific stereoisomers vary) Application: Pharmaceutical Intermediate (e.g., for metalloprotease inhibitors, MK-801 analogs).
Executive Summary
Optimizing the purification of 3-bromo-2-tetralol requires balancing the lipophilicity of the tetralin ring with the polarity of the hydroxyl and bromide groups. The primary challenge is the separation of the desired trans-isomer (typically a solid, mp ~112–114°C) from the cis-isomer (often an oil) and unreacted 1,4-dihydronaphthalene. "Oiling out" is the most frequent failure mode, usually caused by high impurity levels or improper solvent polarity.
This guide provides a validated decision matrix for solvent selection, a step-by-step protocol to maximize yield, and troubleshooting for common crystallization failures.
Part 1: Solvent Selection Guide
Q: What is the best solvent system for recrystallizing 3-bromo-2-tetralol?
A: The most robust system is a binary mixture of Hexanes (or Ligroin) and Ethyl Acetate .
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| Hexanes / Ethyl Acetate | 10:1 to 5:1 | Primary Recommendation | The non-polar hexane suppresses solubility at room temp, while EtOAc ensures dissolution of the polar -OH group at boiling. Excellent for separating the cis-isomer (remains in mother liquor). |
| Ligroin (Light Petroleum) | 100% | Classic Method | Effective for highly crude material. Requires larger volumes. The boiling point (90–100°C fraction) matches the thermal stability of the bromohydrin well. |
| Toluene | 100% | High Purity | Best for removing aromatic impurities (like starting material). Requires cooling to -20°C for maximum yield due to high solubility of the product. |
| Ethanol / Water | Varies | Not Recommended | Risk of Solvolysis: Heating bromohydrins in aqueous alcohol can lead to epoxide formation or hydrolysis, reducing yield. |
Q: Why avoid single-solvent polar systems like Methanol?
A: 3-bromo-2-tetralol is too soluble in pure methanol or ethanol even at low temperatures, leading to poor recovery (low yield). Furthermore, protic solvents at high temperatures can facilitate the elimination of HBr to form the epoxide or ketone byproducts [1].
Part 2: Optimized Experimental Protocol
Objective: Purify crude 3-bromo-2-tetralol (trans-isomer) to >98% purity.
Materials
-
Crude 3-bromo-2-tetralol
-
Solvent A: Ethyl Acetate (EtOAc)
-
Solvent B: Hexanes (or Heptane)
-
Activated Charcoal (optional, for colored impurities)
Workflow Diagram
Caption: Decision tree for the purification of 3-bromo-2-tetralol using a binary solvent system.
Step-by-Step Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethyl Acetate required to just dissolve the solid.
-
Note: If the solution is dark brown/pink, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Precipitation Point: While keeping the solution near boiling, slowly add hot Hexanes dropwise.
-
Stop when a faint, persistent cloudiness (turbidity) appears.
-
-
Clearing: Add a few drops of hot Ethyl Acetate to just clear the turbidity.
-
Nucleation: Remove from heat. Cover the flask loosely. Allow it to cool to room temperature slowly (approx. 30-60 mins).
-
Critical: Do not agitate. Agitation promotes rapid precipitation of impurities (oiling out).
-
-
Maximizing Yield: Once crystals form at room temperature, place the flask in an ice bath (0–4°C) for 20 minutes.
-
Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold Hexanes (removes surface impurities and mother liquor).
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs. It is often exacerbated by high impurity levels (which depress the melting point). Solution:
-
Re-dissolve: Heat the mixture until the oil dissolves.
-
Adjust Polarity: Add slightly more Ethyl Acetate (Solvent A). A common mistake is using too much Hexane, forcing the compound out too fast.
-
Seed: If you have a pure crystal from a previous batch, add it when the solution reaches room temperature.
-
Trituration: If oiling persists, decant the solvent, add fresh cold Hexanes, and scratch the flask vigorously to induce solidification.
Q: The crystals are turning pink or brown upon drying.
Cause: Bromohydrins are light- and acid-sensitive. Traces of HBr (from decomposition) can catalyze auto-oxidation. Solution:
-
Wash: Rinse the crystals with a cold, dilute solution of Sodium Bisulfite (NaHSO₃) or Sodium Bicarbonate during filtration to neutralize acid traces.
-
Storage: Store the dried product in amber vials under inert gas (Nitrogen/Argon) at -20°C.
Q: I have low recovery (<50%). Where is my product?
Cause: The solvent system might be too polar (too much EtOAc), keeping the product in solution even at 0°C. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to 1/3rd of its volume.
-
Cool this concentrated solution to obtain a "second crop" of crystals.[1]
-
Note: The second crop is usually less pure than the first and should be analyzed separately.
References
-
Guss, C. O., & Rosenthal, R. (1955). Reaction of 1,2-Epoxy-3-phenoxypropane with Hydrogen Bromide. Journal of the American Chemical Society, 77(9), 2549–2550. Link (Mechanistic insight on bromohydrin stability).
-
Kotani, E., et al. (1997). Bromination of Tetralin.[2] Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Chemical and Pharmaceutical Bulletin, 45(7). (Context on tetralin bromination byproducts).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for recrystallizing low-melting bromides).
-
BenchChem Technical Repository. (2025). Recrystallization of 7-Bromo-1-tetralone. (Analogous solubility profiles for tetralin derivatives). Link
Sources
Troubleshooting low reactivity of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol in cross-coupling
Technical Support Center: Troubleshooting Cross-Coupling of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals experiencing low conversion, catalyst blackening, or complete reaction failure when attempting palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol .
Below, we dissect the mechanistic root causes of this molecule's stubborn reactivity, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure your synthetic success.
Part 1: Diagnostic Overview & Mechanistic Root Cause Analysis
To solve the reactivity issue, we must first understand the causality behind the failure. 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol presents a "perfect storm" of three deactivating factors:
-
Severe Electronic Deactivation (The +M Effect): Electron-rich aryl bromides inherently exhibit high activation barriers for the oxidative addition step in palladium catalysis[1]. The hydroxyl (-OH) group is strongly electron-donating via resonance. This floods the aromatic ring with electron density, making the C–Br bond highly resistant to oxidative addition by an already electron-rich LnPd(0) species.
-
Acidic Interference & Phenoxide Formation: Cross-coupling requires a base (e.g., K2CO3, NaOtBu). The phenolic proton is easily deprotonated under these conditions. The resulting phenoxide anion is exponentially more electron-donating than the neutral phenol, which can completely halt oxidative addition[2]. Furthermore, the anionic oxygen can tightly chelate the palladium center, forming an off-cycle, unreactive palladacycle (catalyst poisoning)[3].
-
Steric Congestion: The fused aliphatic tetrahydronaphthalene ring adjacent to the reaction site, combined with the ortho-hydroxyl group, creates a sterically encumbered pocket. This physically impedes the approach of the bulky active catalyst complex.
Mechanistic Pathway Visualization
Mechanistic pathways contrasting unprotected failure modes with the optimized protection strategy.
Part 2: Troubleshooting FAQs
Q1: I am recovering >90% of my starting material when using Pd(PPh3)4 and K2CO3. What is happening? A: Standard triphenylphosphine ligands are insufficiently electron-rich to force oxidative addition into this deactivated C–Br bond. Simultaneously, K2CO3 deprotonates your phenol, creating a phenoxide that electronically repels the Pd(0) catalyst. You must upgrade to a highly active, bulky dialkylbiaryl phosphine (Buchwald ligand)[4] and protect the phenol.
Q2: Should I protect the hydroxyl group? If so, which protecting group is optimal? A: Yes, protection is the most reliable way to restore reactivity.
-
Avoid Triflates (-OTf): While they remove the proton, triflates act as pseudo-halides and will compete with your bromide for cross-coupling.
-
Avoid Methyl Ethers (-OMe): They are robust but require harsh Lewis acids (e.g., BBr3) for deprotection, which can destroy the newly formed cross-coupled system.
-
Optimal Choice - Silyl Ethers (TBS): A tert-butyldimethylsilyl (TBS) group is highly recommended. The extreme steric bulk of the TBS group actively shields the oxygen lone pairs, preventing any residual coordination to the palladium center. Furthermore, it is easily removed post-coupling under mild, neutral conditions using TBAF.
Q3: Which catalyst and ligand system is best suited for this specific steric/electronic profile? A: For sterically hindered, electron-rich aryl bromides, XPhos or SPhos paired with a Pd(0) source like Pd2(dba)3 or a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) is the gold standard[4]. The bulky dicyclohexyl groups on XPhos accelerate the rate-limiting oxidative addition, while the biaryl backbone promotes rapid reductive elimination.
Part 3: Comparative Data Presentation
The table below summarizes the quantitative impact of various strategic interventions on the expected yield of a standard Suzuki-Miyaura coupling with this substrate.
| Strategy / Protection | Catalyst / Ligand System | Base & Solvent | Expected Yield | Mechanistic Rationale |
| Unprotected (-OH) | Pd(PPh3)4 | K2CO3, Toluene/H2O | < 5% | Phenoxide formation halts oxidative addition; rapid catalyst death via chelation. |
| Unprotected (-OH) | Pd2(dba)3 / XPhos | K3PO4, Dioxane/H2O | 20 - 40% | Bulky ligand forces minor oxidative addition, but phenoxide still severely deactivates the ring. |
| Protected (-OMe) | Pd2(dba)3 / SPhos | Cs2CO3, Toluene | 60 - 80% | Acidic proton removed, but the ether oxygen remains strongly electron-donating (+M). |
| Protected (-OTBS) | Pd2(dba)3 / XPhos | K3PO4, Dioxane/H2O | > 90% | TBS provides steric shielding against Pd-coordination and optimally dampens the electronic effect. |
Part 4: Validated Experimental Protocols
To ensure a self-validating system, follow these sequential protocols. Protocol A eliminates the electronic and acidic liabilities, while Protocol B utilizes the optimized catalytic engine to drive the coupling.
Protocol A: TBS-Protection of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
This step converts the problematic phenol into a sterically shielded, non-acidic silyl ether.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: Charge the flask with 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 equiv) and imidazole (2.5 equiv).
-
Solvation: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.
-
Protection: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography to yield the pure TBS-protected aryl bromide.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
This protocol utilizes a highly active Buchwald ligand to overcome the residual steric hindrance of the tetrahydronaphthalene ring.
-
Setup: In an oven-dried Schlenk tube or pressure vial, add the TBS-protected aryl bromide from Protocol A (1.0 equiv) and the desired arylboronic acid (1.5 equiv).
-
Catalyst Loading: Add Pd2(dba)3 (2.5 mol%, equating to 5 mol% Pd), XPhos ligand (10 mol%), and finely powdered, anhydrous K3PO4 (3.0 equiv). Note: K3PO4 is chosen over carbonate bases as it facilitates a more efficient transmetalation step in aqueous-organic mixtures without degrading the TBS group.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (10:1 ratio) to achieve a 0.1 M concentration of the limiting reagent.
-
Heating: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.
-
Isolation: Concentrate the filtrate and purify the cross-coupled product via flash chromatography.
Part 5: References
-
Synthesis of 4H-Benzo[e][1,3]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide Source: DiVA Portal URL:
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation Source: National Institutes of Health (PMC) URL:
-
1-Bromo-2,4-dichlorobenzene | High-Purity Reagent (Technical Guide on Buchwald Ligands) Source: BenchChem URL:
-
Synthesis of Unnatural Fluorescent α-amino acids (PhD Thesis) Source: University of Glasgow URL:
Sources
Validation & Comparative
Comparing biological activity of 3-bromo vs 3-chloro tetrahydronaphthalen-2-ol
Comparative Guide: 3-Bromo vs. 3-Chloro-1,2,3,4-tetrahydronaphthalen-2-ol
Executive Summary
This guide provides a technical comparison between 3-bromo-1,2,3,4-tetrahydronaphthalen-2-ol (3-Bromo-2-tetralol) and its chlorinated analog, 3-chloro-1,2,3,4-tetrahydronaphthalen-2-ol . While structurally similar, the substitution of bromine for chlorine introduces critical differences in lipophilicity, steric bulk, and leaving-group lability . These physicochemical variances dictate their divergent utility in drug development—specifically in the synthesis of Vesamicol analogues for Vesicular Acetylcholine Transporter (VAChT) imaging and as substrates for enzymatic kinetic resolution .
Chemical Identity & Physicochemical Profile
Both compounds are trans-halohydrins typically synthesized via the electrophilic addition of hypohalous acids to 1,4-dihydronaphthalene. The trans configuration is essential for their subsequent reactivity, particularly in base-promoted epoxide formation.
| Feature | 3-Bromo-2-tetralol | 3-Chloro-2-tetralol | Impact on Bioactivity |
| Atomic Radius (Halogen) | ~1.14 Å | ~0.99 Å | Br creates tighter steric fit in hydrophobic pockets (e.g., VAChT). |
| C-X Bond Length | ~1.94 Å | ~1.77 Å | C-Br is longer and weaker, facilitating nucleophilic displacement. |
| Lipophilicity (LogP) | ~2.9 (Est.) | ~2.6 (Est.)[1] | Br analog crosses the Blood-Brain Barrier (BBB) more effectively. |
| Leaving Group Ability | High (Br⁻ is a better leaving group) | Moderate | Br analog cyclizes to epoxide significantly faster under basic conditions. |
Biological Application: VAChT Ligand Development
The primary high-value application of these scaffolds is as precursors for Benzovesamicol analogues, which are potent inhibitors of the Vesicular Acetylcholine Transporter (VAChT) . These ligands are used as PET radiotracers for diagnosing neurodegenerative diseases like Alzheimer's.
Binding Affinity & Selectivity (SAR Analysis)
Experimental data indicates that halogen substitution on the tetralin core (or the phenyl ring of vesamicol analogs) significantly influences binding affinity (
-
3-Bromo Analog: The increased lipophilicity and steric bulk of the bromine atom often enhance binding affinity to the VAChT hydrophobic pocket compared to the chloro and fluoro analogs. However, this must be balanced against non-specific binding.
-
3-Chloro Analog: Exhibits intermediate affinity. It is often less potent than the bromo-analog but may offer better metabolic stability against oxidative dehalogenation.
Key Experimental Insight:
In comparative studies of halogenated vesamicol analogs, the Bromo-derivatives (e.g., ortho-bromo-benzovesamicol) frequently demonstrate superior affinity (
Mechanism of Action Diagram
The following diagram illustrates the synthesis of Vesamicol analogs from these halohydrins and the SAR logic dictating the choice between Br and Cl.
Caption: Synthesis pathway of VAChT ligands highlighting the pivotal role of 3-halo-2-tetralols. The Br-derivative offers superior hydrophobic binding interactions.
Biocatalysis: Enzymatic Kinetic Resolution
Since biological targets (receptors/enzymes) are chiral, obtaining enantiopure halohydrins is critical. Lipase-mediated kinetic resolution is the industry standard for separating the enantiomers of these secondary alcohols.
-
Substrate Specificity: Lipases (e.g., Candida antarctica Lipase B, CAL-B) generally accept the 3-bromo derivative more readily due to the distinct electronic activation of the C-H bond adjacent to the alcohol, although the steric bulk of Bromine can sometimes slow reaction rates compared to Chlorine.
-
Enantioselectivity (
-value): High enantioselectivity ( ) is achievable for both, but reaction times are typically shorter for the 3-chloro derivative due to lower steric hindrance in the enzyme active site.
Comparative Protocol: Lipase Resolution
-
Substrate: Racemic trans-3-bromo-2-tetralol (or chloro analog).
-
Acyl Donor: Vinyl acetate (irreversible).
-
Catalyst: Immobilized CAL-B (Novozym 435).
-
Solvent: DIPE or Toluene (hydrophobic solvents enhance activity).
-
Outcome: The (2R,3R)-ester is formed, leaving the (2S,3S)-alcohol unreacted.
Experimental Protocols
Protocol A: Synthesis of trans-3-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Source Validation: Adapted from methodologies for vesamicol intermediates (Ref 1, 3).
Reagents: 1,4-Dihydronaphthalene (5.12 g, 39.3 mmol), N-Bromosuccinimide (NBS, 8.0 g, 44.9 mmol), 20% THF in water (50 mL).
-
Dissolution: Dissolve 1,4-dihydronaphthalene in the THF/water mixture.
-
Addition: Add NBS portion-wise at 0°C to prevent overheating (exothermic reaction).
-
Reaction: Stir the mixture overnight at room temperature. The formation of the bromohydrin is driven by the precipitation of succinimide.
-
Work-up: Extract with methylene chloride (
mL). Dry combined organics over anhydrous . -
Purification: Recrystallize from hexane/ethyl acetate to yield white crystals.
-
Note: For the Chloro-analog , substitute NBS with N-Chlorosuccinimide (NCS) . Reaction times will be longer (24-48h) due to the lower electrophilicity of the chloronium ion intermediate.
-
Protocol B: Base-Promoted Epoxide Formation
This step differentiates the reactivity of the two analogs.
-
Dissolve the 3-halo-2-tetralol in methanol.
-
Add
(2.0 equiv). -
Observation:
-
3-Bromo: Complete conversion to 1,2,3,4-tetrahydronaphthalene oxide occurs within 1-2 hours at RT.
-
3-Chloro: Requires 4-6 hours or mild heating (
) due to the stronger C-Cl bond and poorer leaving group capacity of chloride.
-
Safety & Toxicity Profile
| Parameter | 3-Bromo Derivative | 3-Chloro Derivative |
| Alkylating Potential | High. Acts as a potent alkylating agent. Can alkylate DNA/proteins if not handled carefully. | Moderate. Less reactive, but still considered a potential genotoxin. |
| Metabolic Fate | Rapidly conjugated with Glutathione (GSH) via GST enzymes. | Slower GSH conjugation; potential for oxidative metabolism to reactive ketones. |
| Handling Precaution | Light sensitive (C-Br bond photolysis). Store in amber vials. | Stable under ambient light. |
References
-
Synthesis and Evaluation of VAChT Ligands
- Title: Synthesis, In Vitro and In Vivo Evaluation of 18F-labeled PET Ligands for Imaging the Vesicular Acetylcholine Transporter.
- Source:Nuclear Medicine and Biology / NIH PubMed Central.
-
URL:[Link]
-
Enzymatic Kinetic Resolution
- Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.
- Source:Journal of the Brazilian Chemical Society.
-
URL:[Link]
-
General Halogen Biological Activity
-
Benzovesamicol Analogs (Bromo vs Chloro)
-
Title: Ortho-Bromo-Benzovesamicol as a Potential Sigma-1 Receptor PET Ligand.
- Source:IAEA / INIS.
-
URL:[Link]
-
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 32337-86-3). As a brominated tetralone derivative, this compound requires a rigorous approach to safety to mitigate risks associated with its handling. This guide is designed for laboratory personnel, including researchers, chemists, and technicians, who work with this and structurally similar halogenated phenolic compounds. Our objective is to build a foundation of trust through expert-driven, validated safety protocols that extend beyond the product to ensure user safety and experimental integrity.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is the cornerstone of any safety protocol. 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a solid organic compound.[1] While a complete toxicological profile is not extensively documented in publicly available literature, the known hazards are based on its chemical structure—a brominated phenol—and data from structurally related compounds.[2] The primary hazards include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[2]
All chemical products should be handled with the assumption of "unknown hazards and toxicity" and managed only by trained personnel familiar with specialized chemical handling.[3]
Table 1: Physicochemical Properties and Hazard Information
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BrO | [4] |
| Molecular Weight | 227.10 g/mol | [4] |
| Physical Form | Solid | [1] |
| CAS Number | 32337-86-3 | [4] |
| Known Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [5][6] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy based on the specific tasks being performed. The following PPE is mandatory for all procedures involving 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol.
Eye and Face Protection
-
What: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are required at all times. A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during reagent transfer of solutions or when handling larger quantities.
-
Why: This compound is classified as a serious eye irritant.[2][7] Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine powders or splashes. Chemical goggles provide this necessary seal.
-
How: Ensure goggles fit snugly against the face. If a face shield is used, it must be used in conjunction with, not as a replacement for, goggles.
Hand Protection
-
What: Nitrile gloves are the standard recommendation for incidental contact.[5] For prolonged contact or immersion, it is critical to consult the glove manufacturer's permeation data. Given the lack of specific data for this compound, double-gloving provides an enhanced layer of protection.
-
Why: As a skin irritant, direct contact must be avoided.[8][9] Gloves provide the primary barrier. Powder-free gloves are recommended to prevent the powder from aerosolizing and contaminating the work area.[10]
-
How: Gloves must be inspected for tears or holes before each use. Use proper glove removal technique (without touching the outer surface) to prevent skin contamination. Contaminated gloves must be disposed of as hazardous waste. Wash hands thoroughly after glove removal.
Body Protection
-
What: A flame-retardant laboratory coat with long sleeves and tight-fitting cuffs is required. For procedures with a higher risk of contamination, disposable coveralls made of a material resistant to chemical permeation, such as Tychem®, should be considered.[11][12]
-
Why: Protective clothing prevents the contamination of personal clothing and underlying skin. The tight cuffs allow for a secure overlap with gloves, protecting the wrists.[10]
-
How: Lab coats must be fully buttoned. They should never be worn outside of the designated laboratory area to prevent the transfer of contaminants.[10]
Respiratory Protection
-
What: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate chemical cartridge is required.
-
Why: The compound is known to cause respiratory tract irritation.[2][7] Engineering controls like a fume hood are the most effective way to minimize respiratory exposure.
-
How: Ensure the fume hood sash is at the lowest practical height. All work should be conducted at least 6 inches inside the hood. If a respirator is required, personnel must be fit-tested and trained in its proper use according to OSHA standards.[10]
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential for minimizing exposure and ensuring reproducible, safe science.
Workflow for Handling 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Sources
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- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | C10H11BrO | CID 22278717 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
